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molecular formula C16H19ClN2 B8796381 3-Phenyl-2-(piperidin-4-yl)pyridine hydrochloride

3-Phenyl-2-(piperidin-4-yl)pyridine hydrochloride

Cat. No. B8796381
M. Wt: 274.79 g/mol
InChI Key: HOWUUDMHYCLZPW-UHFFFAOYSA-N
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Patent
US08957073B2

Procedure details

A mixture of 3-phenyl-3′,4′,5′,6′-tetrahydro-2′H-[2,4′]bipyridinyl-1′-carboxylic acid tert-butyl ester (102) (202 mg, 0.60 mmol) in HCl/MeOH solution (5 mL) was stirred at RT. for 30 min. Then the solvent was evaporated at 40° C. to give 3-phenyl-1′,2′,3′,4′,5′,6′-hexahydro-[2,4′]bipyridinyl hydrochloride (103) (162 mg, 0.60 mmol, 100% yield) as a yellow solid.
Name
3-phenyl-3′,4′,5′,6′-tetrahydro-2′H-[2,4′]bipyridinyl-1′-carboxylic acid tert-butyl ester
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[C:19]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[CH:18][CH:17]=[CH:16][N:15]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:26].CO>>[ClH:26].[C:20]1([C:19]2[C:14]([CH:11]3[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]3)=[N:15][CH:16]=[CH:17][CH:18]=2)[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:1.2,3.4|

Inputs

Step One
Name
3-phenyl-3′,4′,5′,6′-tetrahydro-2′H-[2,4′]bipyridinyl-1′-carboxylic acid tert-butyl ester
Quantity
202 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=NC=CC=C1C1=CC=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent was evaporated at 40° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C=1C(=NC=CC1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.6 mmol
AMOUNT: MASS 162 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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